molecular formula C9H7NO2S B3022075 3-(Phenylsulfonyl)acrylonitrile CAS No. 64326-47-2

3-(Phenylsulfonyl)acrylonitrile

Cat. No. B3022075
CAS RN: 64326-47-2
M. Wt: 193.22 g/mol
InChI Key: VYULCLGNLSTLFX-XBXARRHUSA-N
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Description

3-(Phenylsulfonyl)acrylonitrile is a chemical compound with the CAS Number: 1424-51-7 and Molecular Weight: 193.23 . It has the IUPAC Name (2E)-3-(phenylsulfonyl)-2-propenenitrile . It is stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, the N-alkylation of 2- and 3-phenylsulfonylindoles under various conditions and the subsequent removal of the activating phenylsulfonyl group by reductive desulfonylation using Raney nickel leads to N-alkylindoles in high yield .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Linear Formula: C9H7NO2S . The Inchi Code for this compound is 1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, the cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .

It is stored at room temperature .

Scientific Research Applications

1. Synthesis of Pyrazoles and Pyrazolines

3-(Phenylsulfonyl)acrylonitrile is used in the synthesis of pyrazoles and pyrazolines. For example, it reacts with diphenyldiazomethane, leading to the formation of various pyrazolines. These pyrazolines, upon further treatment, are converted into 4-substituted 3,3-diphenyl-3H-pyrazoles, which have potential applications in organic synthesis (Vasin et al., 2015).

2. Development of Cancer Treatment Agents

A significant application of this compound derivatives is in cancer treatment. Compounds synthesized from it have shown efficacy in inducing cancer cell apoptosis, especially in cases of intra-abdominal cancers. This offers potential for the development of novel treatments that could supplement surgical resection of cancers (Shen et al., 2015).

3. Role in Polymer Synthesis and Characterization

In polymer science, this compound is used in the synthesis and characterization of polymers. It contributes to the creation of polymeric nanoparticles with tunable properties, including positive and negative charges, which have applications in drug delivery systems (Sahiner & Ilgin, 2010).

4. Electrophilic Substitution Reactions

This compound plays a role in various electrophilic substitution reactions. It is used in the synthesis of diverse organic compounds through reactions with different agents, leading to the production of novel organic molecules with potential applications in medicinal chemistry and materials science (Karp et al., 2017).

5. Synthesis of Mechanism-Based Inhibitors

It is also involved in the synthesis of mechanism-based inhibitors for bacterial enzymes. For instance, derivatives of this compound have been used to inhibit Staphylococcus aureus sortase SrtA isoform, highlighting its potential in the development of antibacterials and antivirulence agents (Kudryavtsev et al., 2009).

Safety and Hazards

The safety information for 3-(Phenylsulfonyl)acrylonitrile indicates that it is a hazardous substance. The GHS07 pictogram is used to represent its hazards, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULCLGNLSTLFX-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1424-51-7
Record name Acrylonitrile, 3-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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